molecular formula C24H25ClN2O4S B3566802 N,N-dibenzyl-2-(5-chloro-2-methoxy-N-methylsulfonylanilino)acetamide

N,N-dibenzyl-2-(5-chloro-2-methoxy-N-methylsulfonylanilino)acetamide

Cat. No.: B3566802
M. Wt: 473.0 g/mol
InChI Key: NFQOLKQZUBHSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dibenzyl-2-(5-chloro-2-methoxy-N-methylsulfonylanilino)acetamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2-(5-chloro-2-methoxy-N-methylsulfonylanilino)acetamide typically involves multiple steps. One common method starts with the reaction of 5-chloro-2-methoxyaniline with N-methylsulfonyl chloride to form the intermediate 5-chloro-2-methoxy-N-methylsulfonylaniline. This intermediate is then reacted with dibenzylamine and chloroacetic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-(5-chloro-2-methoxy-N-methylsulfonylanilino)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dibenzyl-2-(5-chloro-2-methoxy-N-methylsulfonylanilino)acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-(5-chloro-2-methoxy-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dibenzyl-2-(4-chlorophenoxy)acetamide
  • N,N-dibenzyl-2-chloro-5-nitrobenzamide
  • N,N-dibenzyl-2-(4-methoxyphenyl)acetamide

Uniqueness

N,N-dibenzyl-2-(5-chloro-2-methoxy-N-methylsulfonylanilino)acetamide is unique due to its specific substitution pattern and the presence of both methoxy and methylsulfonyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

N,N-dibenzyl-2-(5-chloro-2-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O4S/c1-31-23-14-13-21(25)15-22(23)27(32(2,29)30)18-24(28)26(16-19-9-5-3-6-10-19)17-20-11-7-4-8-12-20/h3-15H,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQOLKQZUBHSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dibenzyl-2-(5-chloro-2-methoxy-N-methylsulfonylanilino)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-dibenzyl-2-(5-chloro-2-methoxy-N-methylsulfonylanilino)acetamide
Reactant of Route 3
Reactant of Route 3
N,N-dibenzyl-2-(5-chloro-2-methoxy-N-methylsulfonylanilino)acetamide
Reactant of Route 4
N,N-dibenzyl-2-(5-chloro-2-methoxy-N-methylsulfonylanilino)acetamide
Reactant of Route 5
N,N-dibenzyl-2-(5-chloro-2-methoxy-N-methylsulfonylanilino)acetamide
Reactant of Route 6
N,N-dibenzyl-2-(5-chloro-2-methoxy-N-methylsulfonylanilino)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.